2-Hydrazinyl-5-methoxypyrazine

Antimicrobial Antibacterial SAR

Generic pyrazine analogs often invalidate SAR due to unverified 5-position effects. 2-Hydrazinyl-5-methoxypyrazine overcomes this with documented antibacterial potency (MIC 2.5 µg/mL vs S. aureus; 24 mm inhibition zone) and a distinct methoxy-dependent reactivity profile. • Outperforms the 5-methyl analog in Gram-positive assays • Direct pyrazinamide scaffold for TB drug design • Methoxy-accelerated hydrazone condensation for library synthesis • Verified purity ensures reproducible SAR and biological data

Molecular Formula C5H8N4O
Molecular Weight 140.146
CAS No. 1374652-04-6
Cat. No. B582586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-5-methoxypyrazine
CAS1374652-04-6
Synonyms1-(5-Methoxypyrazin-2-yl)hydrazine
Molecular FormulaC5H8N4O
Molecular Weight140.146
Structural Identifiers
SMILESCOC1=NC=C(N=C1)NN
InChIInChI=1S/C5H8N4O/c1-10-5-3-7-4(9-6)2-8-5/h2-3H,6H2,1H3,(H,7,9)
InChIKeyQMWUPSOHLQWUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-5-methoxypyrazine Technical Baseline


2-Hydrazinyl-5-methoxypyrazine (CAS 1374652-04-6) is a heterocyclic organic compound belonging to the class of substituted pyrazine derivatives. Its structure comprises a pyrazine ring substituted with a hydrazinyl group at the second position and a methoxy group at the fifth position, yielding the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . This compound serves as a key intermediate in medicinal chemistry and is recognized as a structural analog of pyrazinamide, a first-line tuberculosis drug, which underscores its relevance in antimicrobial and antitubercular research programs . Its dual hydrazinyl and methoxy functionalities provide versatile handles for further derivatization, enabling exploration of structure-activity relationships (SAR) in drug discovery projects [1].

2-Hydrazinyl-5-methoxypyrazine: Non-Interchangeability


Substitution among 5-position pyrazine analogs is not straightforward due to the distinct electronic and steric effects imparted by the substituent at the fifth position. While compounds such as 2-hydrazinyl-5-methylpyrazine, 2-hydrazinyl-5-fluoropyrazine, and 2-hydrazinyl-5-chloropyrazine share the core hydrazinyl-pyrazine scaffold, their biological activity profiles diverge significantly. The methoxy group in 2-hydrazinyl-5-methoxypyrazine influences both chemical reactivity—particularly in condensation reactions with carbonyls to form hydrazones—and biological interactions, including antimicrobial potency and selectivity . For example, the methoxy substituent can enhance solubility and binding affinity compared to methyl or halogenated analogs, thereby altering pharmacokinetic properties and target engagement . Procuring a generic analog without verifying these substituent-specific effects risks invalidating SAR studies and compromising the reproducibility of experimental results.

2-Hydrazinyl-5-methoxypyrazine: Comparative Evidence


Differential Activity Against Gram-Positive Pathogens

2-Hydrazinyl-5-methoxypyrazine demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. When compared to its 5-methyl analog, the methoxy-substituted derivative exhibits a notably larger zone of inhibition against Staphylococcus aureus. In a standard disc diffusion assay, 2-hydrazinyl-5-methoxypyrazine produced a zone of inhibition of 24 ± 0.01 mm, whereas the 5-methyl analog, 2-hydrazinyl-5-methylpyrazine, showed only moderate inhibitory activity (0.9–1.1 cm) in comparable testing [1]. The minimum inhibitory concentration (MIC) for 2-hydrazinyl-5-methoxypyrazine against S. aureus is 2.5 µg/mL .

Antimicrobial Antibacterial SAR

Enhanced Anti-E. coli Potency

2-Hydrazinyl-5-methoxypyrazine exhibits an MIC of 2.5 µg/mL against Escherichia coli, accompanied by a zone of inhibition of 14.4 ± 0.12 mm . In contrast, the 5-methyl analog, 2-hydrazinyl-5-methylpyrazine, has been reported to show little or no zone of inhibition against E. coli in analogous disc diffusion assays, indicating negligible antibacterial activity [1].

Antibacterial E. coli MIC

Pyrazinamide Analog for Antitubercular SAR

2-Hydrazinyl-5-methoxypyrazine is a direct structural analog of pyrazinamide, a first-line antitubercular drug. This structural relationship positions it as a valuable scaffold for exploring novel antitubercular agents. Pyrazinamide itself has an MIC of 6.25–50 µg/mL against M. tuberculosis H37Rv, and 2-hydrazinyl-5-methoxypyrazine derivatives are being screened for improved potency [1].

Antitubercular Pyrazinamide Medicinal Chemistry

Hydrazone Derivatization via Hydrazinyl Moiety

The hydrazinyl group at the 2-position of 2-hydrazinyl-5-methoxypyrazine undergoes facile condensation with carbonyl compounds (aldehydes and ketones) to form hydrazone derivatives. This reaction is a key step in generating libraries of structurally diverse compounds for biological screening. In contrast, analogs such as 2-hydrazinyl-5-chloropyrazine exhibit different reactivity profiles due to the electron-withdrawing nature of the chloro substituent, which can alter the kinetics and yield of hydrazone formation .

Chemical Synthesis Hydrazone Building Block

Physicochemical Profile Supporting Drug-Likeness

2-Hydrazinyl-5-methoxypyrazine possesses a calculated molecular weight of 140.14 g/mol, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, meeting Lipinski's Rule of Five criteria [1]. The methoxy group enhances solubility compared to the 5-methyl analog (MW 124.14, 2 HBD, 4 HBA), potentially improving oral bioavailability. Additionally, the predicted density of 1.38 ± 0.1 g/cm³ and boiling point of 291.7 ± 50.0 °C provide guidance for formulation and handling .

Drug-Likeness Physicochemical Properties ADME

2-Hydrazinyl-5-methoxypyrazine: Key Applications


Antimicrobial Lead Discovery: Gram-Positive Pathogens

Based on the demonstrated zone of inhibition of 24 mm and MIC of 2.5 µg/mL against S. aureus, 2-hydrazinyl-5-methoxypyrazine is a compelling starting point for developing novel antibacterial agents targeting Gram-positive infections, including MRSA. Its potency significantly surpasses that of the 5-methyl analog .

Antitubercular Drug Discovery & Pyrazinamide Analogs

As a structural analog of pyrazinamide, 2-hydrazinyl-5-methoxypyrazine serves as a privileged scaffold for synthesizing and screening new antitubercular agents. Medicinal chemists can leverage this scaffold to design derivatives with potentially improved activity against M. tuberculosis .

Hydrazone Library Synthesis Tool

The hydrazinyl group enables efficient condensation with carbonyls to generate diverse hydrazone libraries. 2-Hydrazinyl-5-methoxypyrazine is particularly suited for this purpose due to the favorable electronic effects of the methoxy group, which facilitate mild reaction conditions and high yields .

Kinase Inhibitor Fragment/Intermediate

Pyrazine derivatives are widely explored as kinase inhibitors. 2-Hydrazinyl-5-methoxypyrazine can be utilized as an intermediate or fragment in the synthesis of pyrazine-based kinase inhibitors targeting enzymes such as Syk or ATR, which are implicated in cancer and inflammatory diseases [1].

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